

# physical properties of amorphous molybdenum silicide films

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An In-Depth Technical Guide to the Physical Properties of Amorphous **Molybdenum Silicide** Films

## Abstract

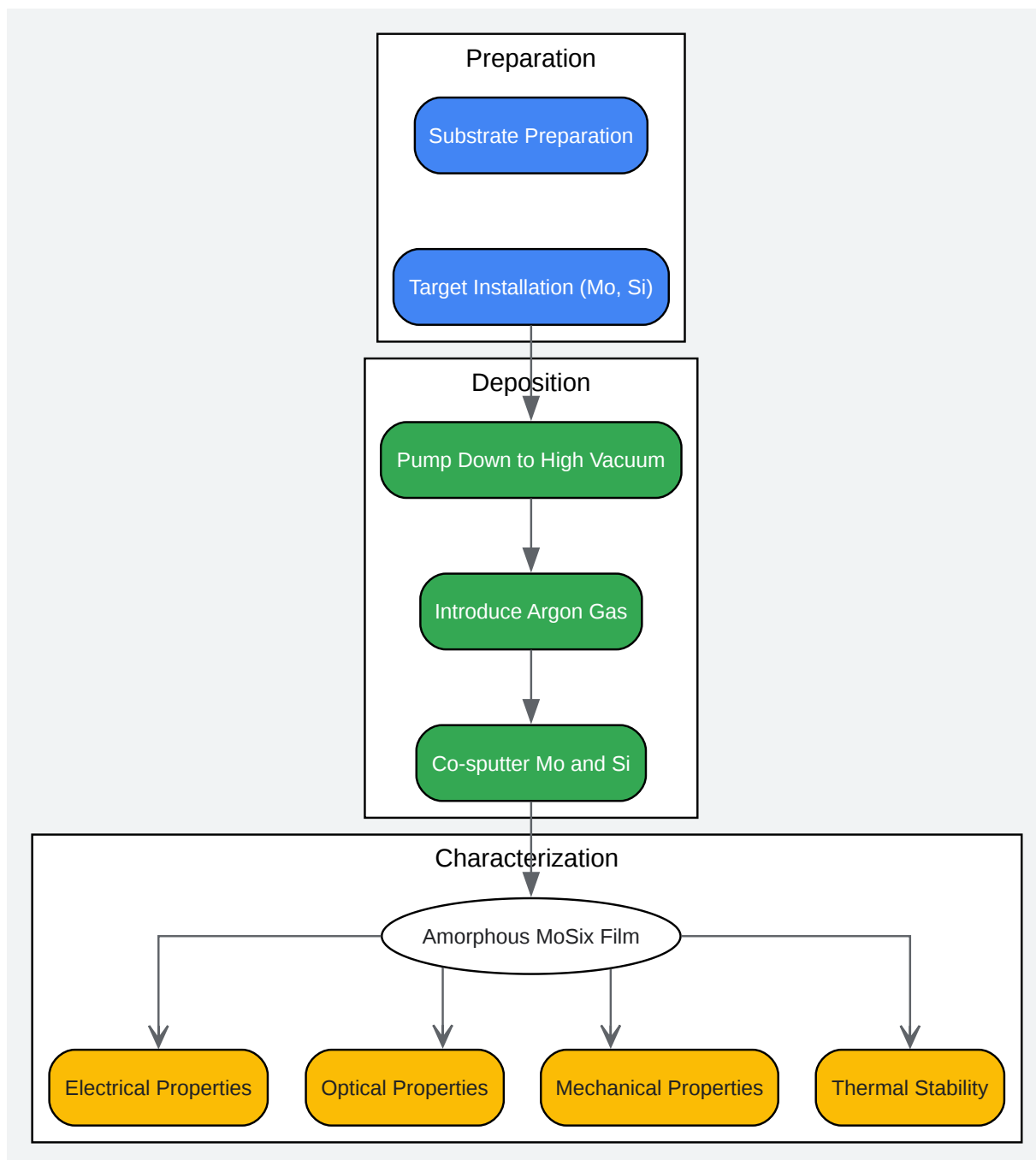
Amorphous **molybdenum silicide** ( $\alpha\text{-Mo}_x\text{Si}_{1-x}$ ) thin films are materials of significant interest, particularly for their applications in advanced electronic and quantum devices. Their robust superconductivity, homogeneity, and compatibility with various substrates make them ideal for fabricating superconducting nanowire single-photon detectors (SNSPDs).<sup>[1]</sup> This guide provides a comprehensive overview of the key physical properties of  $\alpha\text{-Mo}_x\text{Si}_{1-x}$  films, including their electrical, optical, and mechanical characteristics, as well as their thermal stability. Detailed experimental protocols for synthesis and characterization are presented, and quantitative data are summarized for comparative analysis.

## Synthesis and Deposition

The most common method for producing amorphous  $\text{Mo}_x\text{Si}_{1-x}$  films is magnetron co-sputtering.<sup>[1]</sup> This physical vapor deposition (PVD) technique allows for precise control over film stoichiometry and thickness by adjusting the power applied to individual molybdenum (Mo) and silicon (Si) targets.<sup>[2][3]</sup> Films are typically deposited in an argon atmosphere onto substrates like silicon nitride.<sup>[1]</sup> Another emerging technique is atomic layer deposition (ALD), which offers exceptional conformality and thickness control at the atomic scale.<sup>[4]</sup>

## Experimental Protocol: Magnetron Co-sputtering

A typical process for depositing  $\alpha$ - $\text{Mo}_x\text{Si}_{1-x}$  films involves placing Mo and Si targets in a vacuum chamber. The chamber is evacuated to a high vacuum before introducing argon gas to a pressure of a few millitorr. A high voltage is applied to the targets, creating a plasma. Ions from the plasma bombard the targets, ejecting atoms that then deposit onto the substrate. The ratio of Mo to Si in the film is controlled by adjusting the relative sputtering rates of the two targets.<sup>[1]</sup>



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General workflow for synthesis and characterization of a-MoSix films.

## Electrical Properties

The electrical properties of  $a\text{-Mo}_x\text{Si}_{1-x}$  films are central to their application in superconducting devices. Key parameters include the superconducting critical temperature ( $T_c$ ), sheet resistance ( $R_s$ ), and resistivity ( $\rho$ ).

These properties are highly dependent on the film's stoichiometry and thickness. The critical temperature generally increases with the molybdenum content, reaching a maximum value before the film quality degrades.[5][6] For instance, the highest  $T_c$  of 7.9 K has been observed in films with a composition of  $\text{Mo}_{0.83}\text{Si}_{0.17}$ . [1][5][6][7] Thin films of this composition exhibit robust superconductivity even at thicknesses down to approximately 2 nm.[1][6][7] Upon annealing, which can induce crystallization, the resistivity of  $\text{MoSi}_2$  films progressively decreases.[8]

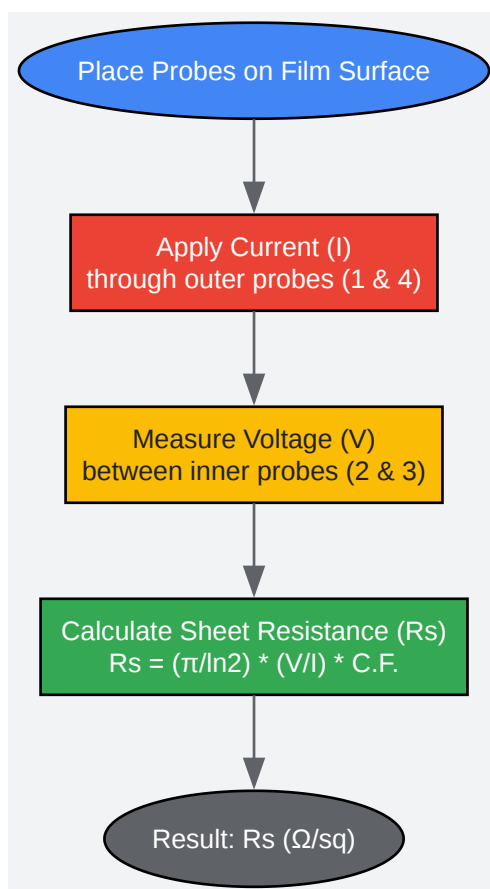
Property	Composition ( $\text{Mo}_x\text{Si}_{1-x}$ )	Thickness	Value	Reference
Critical Temperature ( $T_c$ )	$x = 0.83$	128 nm	7.9 K	[1]
Critical Temperature ( $T_c$ )	$x = 0.83$	~2 nm	Robust Superconductivity	[6][7]
Resistivity ( $\rho$ )	$\text{MoSi}_2$ (as-deposited)	-	2186 $\mu\Omega\cdot\text{cm}$	[8]
Resistivity ( $\rho$ )	$\text{MoSi}_2$ (annealed at 900°C)	-	1552 $\mu\Omega\cdot\text{cm}$	[8]
Current Density ( $J_c$ )	$\text{Mo}_{0.83}\text{Si}_{0.17}$	10 nm	$3.6 \times 10^5 \text{ A}\cdot\text{cm}^{-2}$ (at 3.6 K)	[9]

## Experimental Protocol: Four-Point Probe Measurement

Sheet resistance and resistivity are typically measured using the four-point probe method.[10] This technique minimizes the influence of contact resistance, providing an accurate measurement of the material's intrinsic properties.[11][12]

The setup consists of four equally spaced, co-linear probes.[12][13] A constant DC current ( $I$ ) is passed through the two outer probes, and the resulting voltage drop ( $V$ ) is measured across

the two inner probes.[11][14] The sheet resistance ( $R_s$ ) is then calculated from these values, often with a geometric correction factor depending on the sample size and shape.[14]



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Workflow for the four-point probe sheet resistance measurement.

## Optical Properties

The optical properties of amorphous MoSi films, such as absorbance and transmittance, are important for applications like SNSPDs, where the material must efficiently absorb photons. These properties are typically characterized using UV-Vis spectroscopy or spectroscopic ellipsometry.[9][15] Studies have measured the optical properties of 5 nm thick MoSi films from ultraviolet (270 nm) to infrared (2200 nm) wavelengths, indicating high absorption at longer wavelengths, which is beneficial for telecom applications.[9]

## Experimental Protocol: UV-Vis Spectroscopy

UV-Vis spectroscopy measures the attenuation of a light beam as it passes through a sample.<sup>[16]</sup> A spectrophotometer directs a beam of light with a scanned wavelength through the thin film. A detector measures the intensity of light that is transmitted or reflected.<sup>[17]</sup> By comparing the initial light intensity to the measured intensity, the absorbance and transmittance spectra can be determined.<sup>[15]</sup> These spectra provide information about the material's electronic structure and can be used to calculate the optical band gap.<sup>[18]</sup>

## Mechanical Properties

The mechanical integrity of thin films is crucial for device reliability. Key mechanical properties include hardness, elastic modulus, and intrinsic stress. These properties are influenced by deposition conditions and the film's atomic structure.<sup>[19][20]</sup>

### Hardness and Elastic Modulus

Hardness (resistance to localized plastic deformation) and elastic modulus (stiffness) of thin films are best measured using nanoindentation.<sup>[21][22]</sup> This technique involves pressing a precisely shaped indenter tip (usually diamond) into the film surface while continuously measuring the applied load and penetration depth.<sup>[23][24]</sup> The resulting load-displacement curve provides data to calculate both hardness and elastic modulus, even for films as thin as 150 nm.<sup>[21]</sup>

### Intrinsic Stress

Thin films often exhibit intrinsic stress, which arises from the deposition process itself.<sup>[25]</sup> This stress can be either compressive (tending to expand the film) or tensile (tending to contract it) and can lead to film delamination or cracking if excessive. Stress can be measured by determining the curvature it induces in the substrate.<sup>[26]</sup> This is commonly done using a stylus profilometer to measure the bow of the substrate before and after film deposition.<sup>[27]</sup> X-ray diffraction (XRD) is another method used to compute residual stress.<sup>[28][29]</sup>

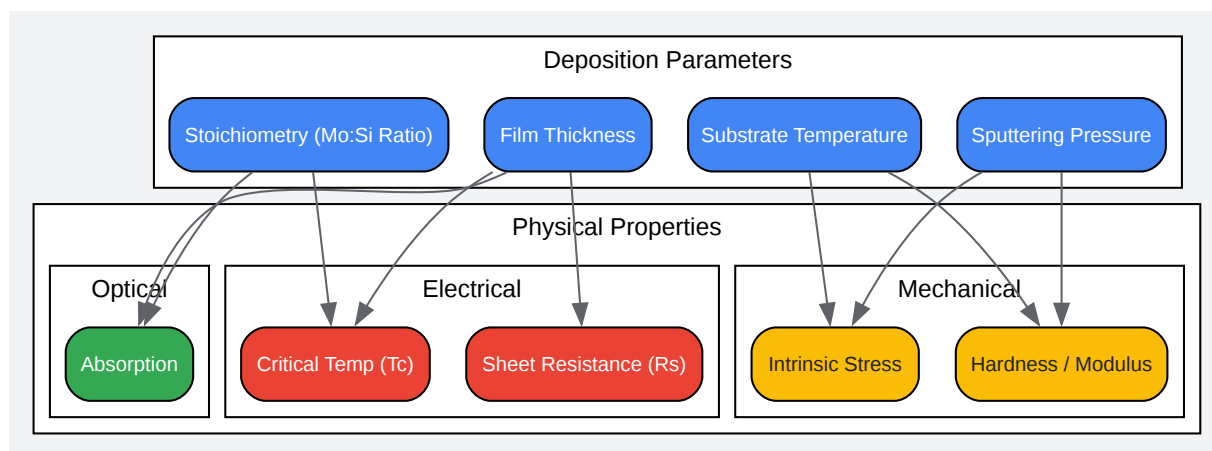
## Thermal Stability

Amorphous MoSi films are metastable and can crystallize upon annealing.<sup>[30]</sup> The as-deposited amorphous films can transition to crystalline phases, such as hexagonal MoSi<sub>2</sub> and Mo<sub>5</sub>Si<sub>3</sub>, at temperatures above 350°C.<sup>[31]</sup> Further heating can lead to the formation of the more stable and conductive tetragonal MoSi<sub>2</sub> phase.<sup>[32]</sup> This crystallization process

significantly alters the film's properties; for example, the electrical resistivity decreases as the crystalline perfection of the layer improves.[32] For applications requiring long-term stability, understanding and controlling this transition is critical.[33]

## Interrelation of Deposition Parameters and Physical Properties

The physical properties of  $\alpha\text{-Mo}_x\text{Si}_{1-x}$  films are not independent but are intricately linked to the synthesis and processing parameters. The stoichiometry, controlled by the relative sputtering rates, is a primary determinant of the superconducting critical temperature.[5] Film thickness also plays a critical role, affecting both  $T_c$  and sheet resistance.[3] Deposition temperature and pressure can influence the film's microstructure, which in turn affects its mechanical stress and hardness.[19]



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Interdependencies of deposition parameters and physical properties.

## Conclusion

Amorphous **molybdenum silicide** thin films possess a unique combination of electrical, optical, and mechanical properties that make them highly suitable for demanding applications, especially in the field of quantum information technology. Their superconducting characteristics are tunable through careful control of deposition parameters like stoichiometry and thickness.

While mechanical properties such as intrinsic stress and thermal stability present challenges, ongoing research into synthesis and processing continues to optimize these films for next-generation devices. This guide provides a foundational understanding of these properties and the experimental techniques used to characterize them, serving as a valuable resource for researchers and scientists in the field.

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